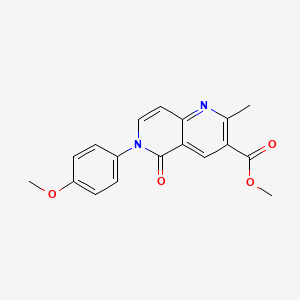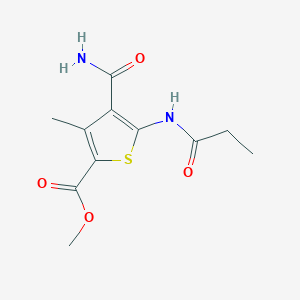
methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the naphthyridine class, which is known for its diverse biological and chemical properties
Méthodes De Préparation
The synthesis of methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-amino-3-cyanopyridine derivative.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a substitution reaction, where a suitable halogenated precursor reacts with a methoxyphenyl nucleophile.
Oxidation and Carboxylation: : The final steps involve the oxidation of the intermediate to introduce the oxo group and the subsequent carboxylation to form the carboxylate moiety.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce the oxo group.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions involve the replacement of a functional group with another group, often facilitated by nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction requirements. The major products formed from these reactions include various derivatives of the naphthyridine core, each with distinct functional groups and properties.
Applications De Recherche Scientifique
Methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its structural similarity to other biologically active compounds.
Industry: : It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism by which methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include:
Naphthyridine derivatives: : These compounds share the naphthyridine core but may differ in their substituents and functional groups.
Phenyl-containing compounds: : Compounds with phenyl groups, such as mequinol, exhibit similar properties but differ in their core structures and functional groups.
The uniqueness of this compound lies in its combination of the naphthyridine core, methoxyphenyl group, and carboxylate moiety, which contribute to its diverse chemical and biological properties.
Propriétés
IUPAC Name |
methyl 6-(4-methoxyphenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-14(18(22)24-3)10-15-16(19-11)8-9-20(17(15)21)12-4-6-13(23-2)7-5-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVAIFDHCOBRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-BROMOPHENYL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5020982.png)



![2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol](/img/structure/B5021012.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5021016.png)

![1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5021032.png)

![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)

